

Application Note: Tracing trans-2-Enoyl-OPC4-CoA Metabolism Using Stable Isotope Labeling

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for tracing the metabolic fate of **trans-2-Enoyl-OPC4-CoA** using stable isotope labeling (SIL) coupled with mass spectrometry.

Introduction

trans-2-Enoyl-OPC4-CoA is a key intermediate in the biosynthesis of jasmonates, a class of lipid-derived plant hormones that regulate a wide range of developmental processes and stress responses. Understanding the metabolic flux through this pathway is crucial for research in plant biology, agriculture, and the development of novel herbicides or plant growth regulators. Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By introducing precursors labeled with heavy, non-radioactive isotopes like ¹³C or ²H, researchers can track the incorporation of these labels into downstream metabolites such as trans-2-Enoyl-OPC4-CoA.[1][2] This method offers unparalleled insights into the dynamics of its synthesis and turnover.[2][3]

Principle of the Method

The core principle involves introducing a stable isotope-labeled precursor of the jasmonate pathway, such as uniformly 13 C-labeled α -linolenic acid (13 C $_{18}$ - α -LeA), into a biological system (e.g., plant cell culture or whole plants). The plant's metabolic machinery processes the labeled precursor, incorporating the 13 C atoms into downstream intermediates.

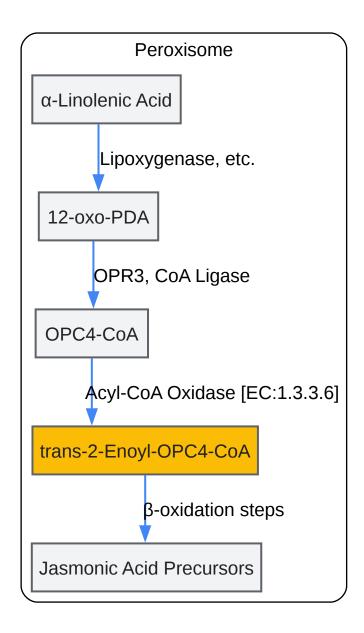


Liquid chromatography-mass spectrometry (LC-MS) is then used to separate and detect the metabolites.[2] The mass spectrometer can distinguish between the naturally abundant (unlabeled, M+0) **trans-2-Enoyl-OPC4-CoA** and its ¹³C-labeled isotopologues (M+n), which have a higher mass. By tracking the appearance and abundance of these labeled versions over time, one can elucidate the metabolic pathway and quantify flux.

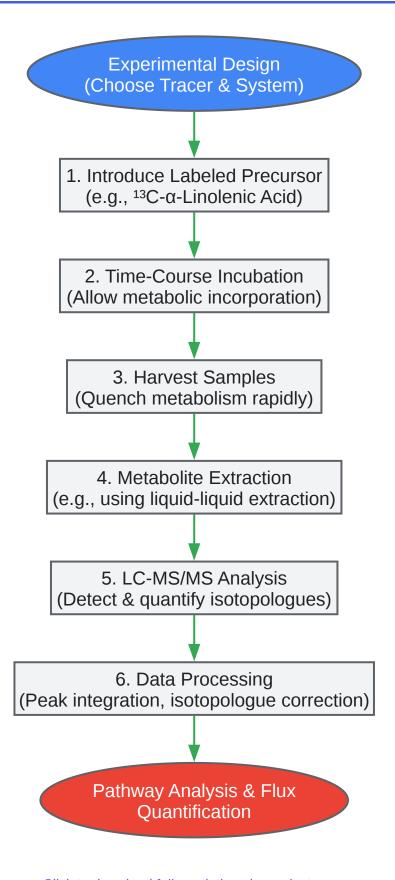
Metabolic Context: Jasmonate Biosynthesis

trans-2-Enoyl-OPC4-CoA is formed from its precursor, OPC4-CoA, through the action of an acyl-CoA oxidase.[4] This step is part of the peroxisomal β -oxidation of the cyclopentenone ring of OPCs (OPC4, OPC6, OPC8), leading ultimately to the formation of jasmonic acid. The simplified pathway is illustrated below.









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